Cas no 63826-91-5 (2-Thiophenecarboxaldehyde, 4-bromo-3,5-dimethyl-)

2-Thiophenecarboxaldehyde, 4-bromo-3,5-dimethyl-, is a brominated and dimethyl-substituted thiophene derivative with significant utility in organic synthesis and pharmaceutical research. The presence of both bromo and aldehyde functional groups enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, heterocyclic compound synthesis, and material science applications. The electron-withdrawing bromo substituent and steric influence of the dimethyl groups contribute to selective reactivity patterns, facilitating controlled modifications. This compound is particularly valuable in the development of thiophene-based ligands, agrochemicals, and bioactive molecules. Its well-defined structure and high purity ensure reproducibility in synthetic workflows, supporting advanced research and industrial applications.
2-Thiophenecarboxaldehyde, 4-bromo-3,5-dimethyl- structure
63826-91-5 structure
Product Name:2-Thiophenecarboxaldehyde, 4-bromo-3,5-dimethyl-
CAS No:63826-91-5
MF:C7H7BrOS
MW:219.098880052567
CID:1659936
PubChem ID:12875269
Update Time:2025-05-25

2-Thiophenecarboxaldehyde, 4-bromo-3,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxaldehyde, 4-bromo-3,5-dimethyl-
    • SCHEMBL11334971
    • 4-bromo-3,5-dimethylthiophene-2-carboxaldehyde
    • PVYXGQWBXKVQSS-UHFFFAOYSA-N
    • Z3242860590
    • 4-bromo-3,5-dimethylthiophene-2-carbaldehyde
    • EN300-5505277
    • 63826-91-5
    • Inchi: 1S/C7H7BrOS/c1-4-6(3-9)10-5(2)7(4)8/h3H,1-2H3
    • InChI Key: PVYXGQWBXKVQSS-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)SC(C=O)=C1C

Computed Properties

  • Exact Mass: 217.94011
  • Monoisotopic Mass: 217.94010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • PSA: 17.07

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Additional information on 2-Thiophenecarboxaldehyde, 4-bromo-3,5-dimethyl-

Recent Advances in the Study of 2-Thiophenecarboxaldehyde, 4-bromo-3,5-dimethyl- (CAS: 63826-91-5) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 2-Thiophenecarboxaldehyde, 4-bromo-3,5-dimethyl- (CAS: 63826-91-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This heterocyclic aldehyde, characterized by a thiophene ring substituted with bromo and dimethyl groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery.

One of the key advancements in the study of this compound is its application in the synthesis of thiophene-based small molecules with enhanced pharmacological profiles. Researchers have demonstrated that the bromo and dimethyl substituents on the thiophene ring significantly influence the compound's reactivity and binding affinity to biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 2-Thiophenecarboxaldehyde, 4-bromo-3,5-dimethyl- as a precursor in the synthesis of potent kinase inhibitors, which showed promising activity against various cancer cell lines.

In addition to its role in drug discovery, this compound has also been investigated for its potential in material science. A recent report in ACS Applied Materials & Interfaces detailed its use as a building block for the development of organic semiconductors. The electron-withdrawing nature of the bromo group, combined with the steric effects of the dimethyl substituents, was found to enhance the material's charge transport properties, making it a candidate for use in optoelectronic devices.

Further research has focused on optimizing the synthetic routes for 2-Thiophenecarboxaldehyde, 4-bromo-3,5-dimethyl- to improve yield and scalability. A 2022 study in Organic Process Research & Development presented a novel catalytic method that significantly reduces the production of by-products, thereby enhancing the compound's availability for large-scale applications. This advancement is particularly relevant for the pharmaceutical industry, where the demand for high-purity intermediates is critical.

The safety and toxicological profile of 2-Thiophenecarboxaldehyde, 4-bromo-3,5-dimethyl- has also been a subject of recent investigation. Preliminary toxicology studies, as reported in Regulatory Toxicology and Pharmacology, indicate that the compound exhibits low acute toxicity, but further long-term studies are needed to fully assess its safety for human use. These findings underscore the importance of continued research to evaluate the compound's potential risks and benefits in therapeutic applications.

In conclusion, 2-Thiophenecarboxaldehyde, 4-bromo-3,5-dimethyl- (CAS: 63826-91-5) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse applications, ranging from drug discovery to material science, highlight its versatility and potential for future innovations. Ongoing studies aimed at optimizing its synthesis, elucidating its mechanism of action, and evaluating its safety will be crucial for unlocking its full potential in these fields.

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